Acetic acid;3,5-dimethylpyrazole-1-carboximidamide
Description
Acetic acid-modified sludge-based biochar (ASBB) is a functional adsorbent derived from excess sludge (ES) treated with acetic acid to enhance its uranium (U(VI)) adsorption capacity. The modification process involves impregnating sludge-based biochar (SBB) with acetic acid, which introduces carboxyl (-COOH) functional groups and increases porosity . ASBB exhibits rapid adsorption kinetics (equilibrium within 5.0 minutes), high removal efficiency (up to 97.8%), and reusability, making it a promising material for uranium recovery from uranium-containing wastewater (UCW) . Its performance is attributed to the dual effect of acetic acid: (1) expanding pore structures and (2) introducing -COOH groups that facilitate U(VI) coordination .
Properties
CAS No. |
78060-73-8 |
|---|---|
Molecular Formula |
C8H14N4O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
acetic acid;3,5-dimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H10N4.C2H4O2/c1-4-3-5(2)10(9-4)6(7)8;1-2(3)4/h3H,1-2H3,(H3,7,8);1H3,(H,3,4) |
InChI Key |
TXXQKMIEBUHQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=N)N)C.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylpyrazole-1-carboxamide typically involves the reaction of acetylacetone with hydrazine derivatives. One common method is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates are then oxidized in situ using bromine to yield pyrazoles . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of 3,5-Dimethylpyrazole-1-carboxamide often employs large-scale synthesis techniques, such as the reaction of cyanoacethydrazide with acetylacetone in the presence of dilute aqueous HCl and an alcoholic solution . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine to form pyrazoles.
Reduction: It can be reduced under specific conditions to yield different pyrazoline derivatives.
Substitution: The compound can participate in substitution reactions, such as N-arylation with aryl halides in the presence of copper powder.
Common Reagents and Conditions
Oxidizing Agents: Bromine, oxygen in DMSO.
Reducing Agents: Hydrogen gas in the presence of catalysts.
Substitution Reagents: Aryl halides, copper powder, KOtBu.
Major Products
The major products formed from these reactions include various pyrazole derivatives, such as 3,5-disubstituted pyrazoles and N-arylpyrazoles .
Scientific Research Applications
3,5-Dimethylpyrazole-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyrazole-1-carboxamide as a hypoglycemic agent involves its effect on plasma free fatty acids and glucose oxidation. Unlike insulin, it is ineffective in lowering blood sugar in eviscerate rats but is active in alloxan-diabetic rats unresponsive to tolbutamide . The compound increases glucose oxidation, which may be due to the stimulation of glucose oxidation by the liver and/or intestinal tract .
Comparison with Similar Compounds
Mechanism of U(VI) Adsorption by ASBB
ASBB’s U(VI) adsorption involves:
Physical Adsorption : Enhanced porosity traps U(VI) ions in mesopores (2–50 nm) .
Chemical Coordination: -COO⁻ groups form monodentate complexes with U(VI) species like (UO₂)₃(OH)₅⁺, confirmed by FTIR and XPS .
Ion Exchange : K⁺ and Na⁺ ions on ASBB are replaced by U(VI) at acidic pH .
Biological Activity
Acetic acid; 3,5-dimethylpyrazole-1-carboximidamide is a compound that combines the properties of acetic acid with a pyrazole moiety. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and antidiabetic effects. This article explores the biological activity of this specific compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound consists of a pyrazole ring substituted with methyl groups at the 3 and 5 positions and a carboximidamide functional group. The structural formula can be represented as:
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with acetic acid; 3,5-dimethylpyrazole-1-carboximidamide.
Antitumor Activity
Several studies have reported the antitumor potential of pyrazole derivatives. For instance, compounds similar to 3,5-dimethylpyrazole have shown significant cytotoxicity against various cancer cell lines. A study reported that complexes formed with palladium(II) and 3,5-dimethylpyrazole exhibited promising cytotoxic effects against murine cancer cell lines (IC50 values around 24.5 µM) comparable to cisplatin (30.3 µM) .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. A series of compounds derived from pyrazoles have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain derivatives showed IC50 values indicating potent inhibition of COX enzymes .
Antimicrobial Activity
The antimicrobial efficacy of pyrazoles has also been widely studied. Research indicates that derivatives like 3,5-dimethylpyrazole can exhibit activity against various bacterial strains. For example, one study found that certain pyrazole compounds had minimum inhibitory concentration (MIC) values against methicillin-resistant Staphylococcus aureus (MRSA) around 25.1 µM .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against murine cancer cell lines | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Activity against MRSA and other bacterial strains |
Case Study 1: Antitumor Efficacy
In a study evaluating the cytotoxic effects of palladium(II) complexes with 3,5-dimethylpyrazole, researchers found that these complexes demonstrated significant activity against LM3 adenocarcinoma cells. The IC50 value was determined to be approximately 24.5 µM, suggesting potential for further development as anticancer agents.
Case Study 2: Anti-inflammatory Mechanisms
A novel series of pyrazole derivatives were synthesized to evaluate their anti-inflammatory effects in vivo. One compound was found to effectively inhibit both Fmlp-Ome and IL8-induced chemotaxis with IC50 values of 3.8 and 1.2 nM respectively, highlighting the potential for therapeutic applications in inflammatory diseases .
Q & A
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carboximidamide carbon).
- Simulate reaction pathways with nucleophiles (e.g., thiols) using Gaussian09, optimizing transition states and activation energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
